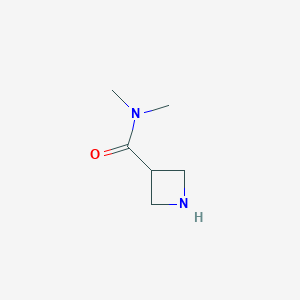
1-(3-Ethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
This compound is a derivative of pyrrolidine carboxylic acid, with an ethoxy-benzyl group attached. Pyrrolidine is a cyclic amine, and carboxylic acids are organic acids. The ethoxy-benzyl group suggests the presence of an ether and a benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving pyrrolidine, carboxylic acids, and ethoxy-benzyl compounds .Molecular Structure Analysis
The molecular structure would consist of a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), a carboxylic acid group (-COOH), and an ethoxy-benzyl group attached to the pyrrolidine ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could react with bases or be reduced to an alcohol. The ether group in the ethoxy-benzyl portion could potentially undergo reactions such as cleavage under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it would likely be soluble in organic solvents due to the presence of the benzene ring and ether group .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- The compound has been utilized in the synthesis of ethyl 4-alkyl-2-azidopyrimidine-5-carboxylates, showcasing its potential in generating compounds capable of undergoing nucleophilic substitutions, indicating a broader application in medicinal chemistry and drug design (Goryaeva et al., 2015).
- It serves as a precursor in the synthesis of pyrrolidine-2,4-dione (tetramic acid) derivatives through heating with water or nitromethane, underlining its versatility in creating a variety of structurally complex molecules (Mulholland et al., 1972).
- The compound's derivatives have been explored for their antiinflammatory and analgesic activities, demonstrating its significance in the development of new therapeutic agents (Muchowski et al., 1985).
Material Science and Environmental Applications
- In material science, a novel metal-organic framework (MOF) synthesized using this compound showed effective adsorption of anionic dyes from aqueous solutions, highlighting its utility in environmental cleanup and water purification processes (Zhao et al., 2020).
- The compound has been involved in creating supramolecular liquid-crystalline networks through self-assembly, demonstrating its potential in developing new materials with unique optical and structural properties (Kihara et al., 1996).
Advanced Synthesis Techniques
- It has facilitated the stereoselective synthesis of highly functionalized compounds, indicating its importance in advanced organic synthesis strategies aimed at producing compounds with specific stereochemical configurations (Indumathi et al., 2007).
Mécanisme D'action
Mode of Action
It’s known that similar compounds can undergo oxidative deprotection . This process involves a nitroxyl radical catalyst with electron-withdrawing ester groups adjacent to the nitroxyl group . The corresponding carbonyl compounds are obtained in the presence of an excess of PIFA .
Biochemical Pathways
Similar compounds are known to affect the hydrolysis of benzyl ether bonds . This process occurs as a reaction of bimolecular nucleophilic substitution . The mechanism of hydrolysis can be bimolecular or unimolecular, depending on the structure of the ether and the content of the organic solvent .
Pharmacokinetics
Similar compounds are known to undergo hydrolysis in mixtures of water and aprotic solvents . This process can affect the bioavailability of the compound.
Result of Action
Similar compounds are known to undergo transformations that result in the formation of carbonyl compounds .
Action Environment
The action, efficacy, and stability of 1-(3-Ethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid can be influenced by various environmental factors. For instance, the rate and mechanism of the acid hydrolysis of similar compounds can be affected by the type of organic solvent used . Additionally, the temperature can also influence the rate of hydrolysis .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(3-ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-2-19-12-5-3-4-10(6-12)8-15-9-11(14(17)18)7-13(15)16/h3-6,11H,2,7-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRPDZNDHCAHBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole](/img/structure/B3168287.png)
![Tert-butyl 4-[2-(4-nitrophenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B3168289.png)

![[2-(1,3-Thiazol-2-yl)phenyl]methanamine](/img/structure/B3168310.png)

![Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B3168325.png)


![2-(Piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B3168342.png)
![2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine](/img/structure/B3168343.png)
![3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B3168376.png)
